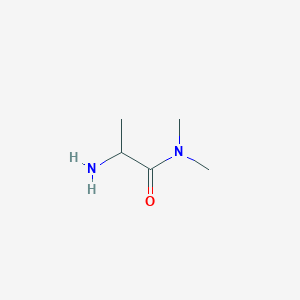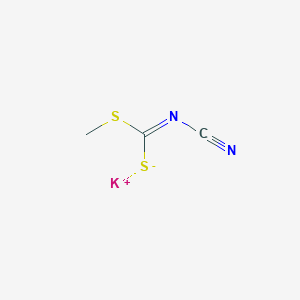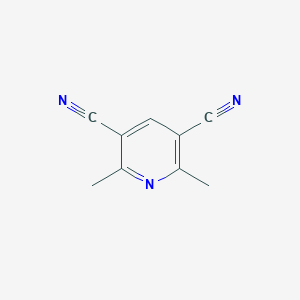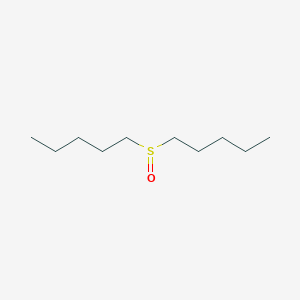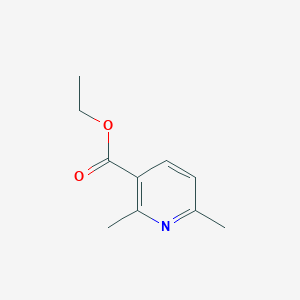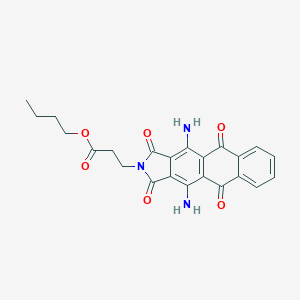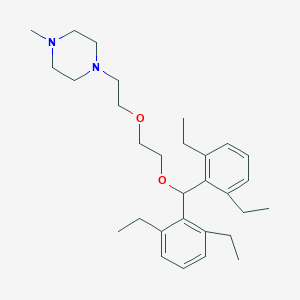
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biology.
Mechanism of Action
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- has been shown to have a unique mechanism of action. It has been found to bind to the dopamine D2 receptor and inhibit the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can have various physiological effects.
Biochemical and physiological effects:
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- has been shown to have various biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can lead to increased activity in the mesolimbic pathway. This pathway is involved in reward and motivation and is believed to play a role in addiction.
Advantages and Limitations for Lab Experiments
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- has several advantages for lab experiments. It is a highly pure compound that can be synthesized using various methods. It has unique properties that make it useful in the synthesis of MOFs and other materials. However, it also has limitations, such as its potential for addiction-related effects and the need for careful handling due to its potential toxicity.
Future Directions
There are several future directions for the study of piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl-. One direction is the development of new synthesis methods that can yield higher purity products with better yields. Another direction is the study of its potential applications in the field of medicine, such as its potential as a treatment for addiction-related disorders. Additionally, the study of its mechanism of action and its effects on the brain can provide insights into the neurobiology of addiction and reward.
Synthesis Methods
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- can be synthesized using various methods. One of the most commonly used methods is the reaction of 1-(2-(2-(2,6-diethylphenyl)ethoxy)ethoxy)ethylamine with 4-methyl-1,2-diaminobenzene in the presence of a catalyst. This method yields a high purity product with good yields.
Scientific Research Applications
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- has been extensively used in scientific research for its unique properties. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. MOFs are a class of materials that have potential applications in gas storage, separation, and catalysis.
properties
CAS RN |
10140-08-6 |
|---|---|
Molecular Formula |
C30H46N2O2 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
1-[2-[2-[bis(2,6-diethylphenyl)methoxy]ethoxy]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C30H46N2O2/c1-6-24-12-10-13-25(7-2)28(24)30(29-26(8-3)14-11-15-27(29)9-4)34-23-22-33-21-20-32-18-16-31(5)17-19-32/h10-15,30H,6-9,16-23H2,1-5H3 |
InChI Key |
LKAFZYPMWORKEH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)C(C2=C(C=CC=C2CC)CC)OCCOCCN3CCN(CC3)C |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C(C2=C(C=CC=C2CC)CC)OCCOCCN3CCN(CC3)C |
Other CAS RN |
10140-08-6 |
synonyms |
1-[2-[2-[Bis(2,6-diethylphenyl)methoxy]ethoxy]ethyl]-4-methylpiperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



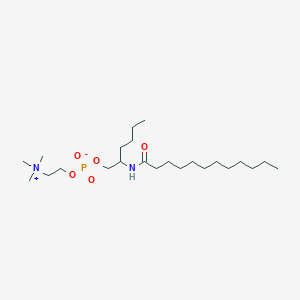
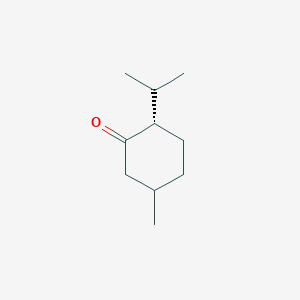
![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)
![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)
